2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18888315
InChI: InChI=1S/C24H22FN3O3S/c1-14(2)16-4-6-17(7-5-16)26-21(29)13-27-20-10-11-32-22(20)23(30)28(24(27)31)18-8-9-19(25)15(3)12-18/h4-12,14H,13H2,1-3H3,(H,26,29)
SMILES:
Molecular Formula: C24H22FN3O3S
Molecular Weight: 451.5 g/mol

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

CAS No.:

Cat. No.: VC18888315

Molecular Formula: C24H22FN3O3S

Molecular Weight: 451.5 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide -

Specification

Molecular Formula C24H22FN3O3S
Molecular Weight 451.5 g/mol
IUPAC Name 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Standard InChI InChI=1S/C24H22FN3O3S/c1-14(2)16-4-6-17(7-5-16)26-21(29)13-27-20-10-11-32-22(20)23(30)28(24(27)31)18-8-9-19(25)15(3)12-18/h4-12,14H,13H2,1-3H3,(H,26,29)
Standard InChI Key FTSKTELSDHCICL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C(C)C)F

Introduction

Synthesis

The synthesis of thienopyrimidine derivatives often involves multi-step organic reactions. Key methods include:

  • Nucleophilic Substitution: Commonly used to introduce various substituents onto the pyrimidine ring.

  • Cyclization Reactions: Essential for forming the fused thienopyrimidine ring system.

  • Amidation: Used to attach the acetamide moiety to the thienopyrimidine core.

Each synthetic step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Biological Applications

Thienopyrimidine derivatives have been explored for their potential therapeutic applications, including:

  • Anti-cancer Activity: Some compounds have shown promise as inhibitors of enzymes involved in cancer cell proliferation.

  • Anti-inflammatory Activity: Certain derivatives may inhibit enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX).

  • Metabolic Disorders: Similar compounds have been investigated as inhibitors of acetyl-CoA carboxylase, which could be beneficial in treating obesity and dyslipidemia.

Characterization Techniques

To confirm the structure of synthesized compounds, techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Helps in determining the molecular weight and fragmentation patterns.

  • Thin-Layer Chromatography (TLC): Used to monitor reaction progress and assess purity.

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